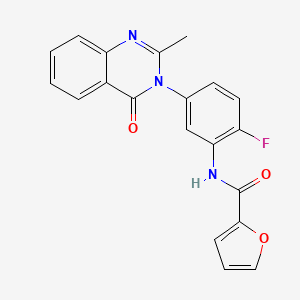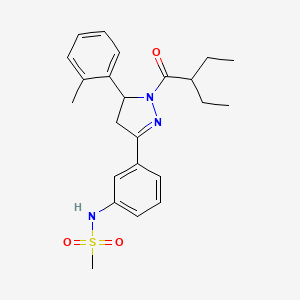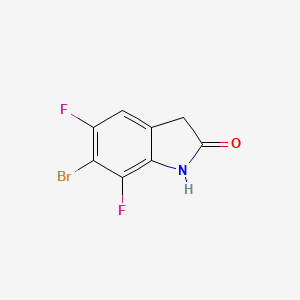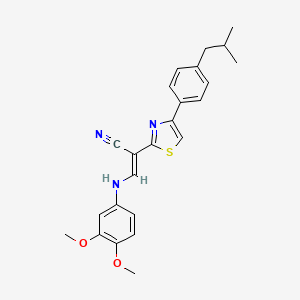![molecular formula C15H14ClN5O2 B2506725 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-86-4](/img/structure/B2506725.png)
9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is not directly mentioned in the provided papers. However, the papers discuss related heterocyclic compounds that share structural similarities, which can provide insights into the description of the compound . The first paper discusses a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one, which is an intermediate for synthesizing biologically active heterocyclic compounds . The second paper describes the synthesis and crystal structures of two acridine dione derivatives with different substituents . These compounds are structurally related to purine derivatives and can offer a comparative perspective on the molecular structure and potential interactions of the compound of interest.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves careful selection of starting materials and reaction conditions to achieve the desired molecular architecture. The first paper does not detail the synthesis procedure but mentions that the compound is an important intermediate for further chemical transformations . The second paper, while not directly related to the synthesis of the compound , provides an example of synthesizing complex heterocyclic structures, which could be analogous to the methods used for synthesizing "this compound" .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity and interaction with other molecules. In the first paper, the structure of the compound was determined using X-ray crystallography, revealing two conjugated aromatic rings that are almost coplanar . This information suggests that the compound of interest may also exhibit a planar structure conducive to stacking interactions. The second paper provides crystallographic data for two acridine dione derivatives, which could be used to infer aspects of the molecular geometry and electronic distribution in similar purine derivatives .
Chemical Reactions Analysis
The interaction of heterocyclic compounds with biological molecules such as DNA is often a key aspect of their chemical reactivity. The first paper reports that the compound interacts with calf thymus DNA (ctDNA) via a groove mode of binding, which involves hydrogen bonding . This suggests that "this compound" may also have the potential to form hydrogen bonds with biological targets, influencing its chemical reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The first paper describes the crystal packing of the compound, which is stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions . These interactions are indicative of the compound's solubility, melting point, and other physical properties. The second paper does not provide direct information on the physical and chemical properties but does detail the crystal structures of two related compounds, which can be used to predict similar properties in the compound of interest .
科学的研究の応用
Synthesis and Chemical Properties
- New Purinediones Synthesis : A study outlined a method for synthesizing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are structurally related to 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Šimo, Rybár, & Alföldi, 1995).
- Heteroaromatization Studies : Research involving the synthesis of novel pyrano[2,3-d]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, which are related to the compound of interest, demonstrated potential antimicrobial activities (El-Agrody et al., 2001).
Crystal Structure Analysis
- Molecular Structure Determination : A study on 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provides insights into the crystal structure of compounds similar to this compound (Larson, Cottam, & Robins, 1989).
Purine Derivatives Isolation and Analysis
- Isolation from Natural Sources : Research involving the isolation of purine and pyrimidine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa provides a context for the study of similar compounds (Qi et al., 2008).
Synthesis of Derivatives and Analogues
- Novel Derivatives Synthesis : Studies focusing on the synthesis of various derivatives and analogues of purine-6,8-diones, which are structurally related to the compound , contribute to the understanding of its potential applications in scientific research (Brown et al., 1977).
将来の方向性
特性
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-7-3-6-20(14(21)17-12)10-5-2-4-9(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEBCPLVNZYQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)


![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)


